molecular formula C9H9F2NO B3301725 (r)-6,8-Difluorochroman-4-amine CAS No. 912260-01-6

(r)-6,8-Difluorochroman-4-amine

Cat. No. B3301725
CAS RN: 912260-01-6
M. Wt: 185.17
InChI Key: ZKIGFYDHFRNAMR-MRVPVSSYSA-N
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Description

(R)-6,8-Difluorochroman-4-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicinal chemistry, drug discovery, and neuroscience.

Mechanism of Action

The mechanism of action of (R)-6,8-Difluorochroman-4-amine involves its interaction with various neurotransmitter systems in the brain. This compound has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain by inhibiting the activity of MAO-A. This results in the modulation of various physiological and behavioral processes, including mood, cognition, and emotion.
Biochemical and Physiological Effects:
(R)-6,8-Difluorochroman-4-amine has been found to have significant biochemical and physiological effects in various animal models. This compound has been shown to reduce anxiety-like behavior, improve memory, and enhance cognitive function. Additionally, (R)-6,8-Difluorochroman-4-amine has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of (R)-6,8-Difluorochroman-4-amine is its high potency and selectivity as a MAO-A inhibitor. This makes it an attractive candidate for drug discovery and development. However, one of the limitations of this compound is its low solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for research on (R)-6,8-Difluorochroman-4-amine. One area of interest is the development of novel therapeutic agents based on this compound for the treatment of various neuropsychiatric disorders. Additionally, further studies are needed to investigate the potential side effects and toxicity of (R)-6,8-Difluorochroman-4-amine, as well as its pharmacokinetics and pharmacodynamics in humans. Finally, the development of new synthetic methods for (R)-6,8-Difluorochroman-4-amine may improve its yield and purity, making it more accessible for research and development.

Scientific Research Applications

(R)-6,8-Difluorochroman-4-amine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. This compound has been shown to possess significant pharmacological properties, including antipsychotic, antidepressant, and anxiolytic effects. Additionally, (R)-6,8-Difluorochroman-4-amine has been found to be a potent inhibitor of monoamine oxidase A (MAO-A), which is an enzyme that plays a crucial role in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine.

properties

IUPAC Name

(4R)-6,8-difluoro-3,4-dihydro-2H-chromen-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4,8H,1-2,12H2/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKIGFYDHFRNAMR-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)C=C(C=C2F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C([C@@H]1N)C=C(C=C2F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(r)-6,8-Difluorochroman-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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